N-(2-chlorophenyl)-1H-indole-3-carboxamide
Overview
Description
“N-(2-chlorophenyl)-1H-indole-3-carboxamide” is a compound that contains an indole ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrrole ring. The “N-(2-chlorophenyl)” part refers to a 2-chlorophenyl group attached to the nitrogen of the indole ring. The “3-carboxamide” part indicates a carboxamide functional group attached at the 3-position of the indole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring system, the 2-chlorophenyl group, and the carboxamide functional group . These groups could potentially engage in various non-covalent interactions, including pi-stacking and hydrogen bonding, which could influence the compound’s properties and reactivity.Chemical Reactions Analysis
The reactivity of “N-(2-chlorophenyl)-1H-indole-3-carboxamide” would be influenced by the various functional groups present in the molecule. For instance, the carboxamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-chlorophenyl)-1H-indole-3-carboxamide” would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
1. N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide
- Application Summary: This compound was developed as part of a research program to create new synthetic methods using TDAE methodology on nitroheterocyclic substrates .
- Methods of Application: The compound was generated from a 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, prepared by the vicarious nucleophilic substitution of hydrogen (VNS) reaction .
- Results: The new synthetic method using TDAE allowed access to new 2-substituted 5-nitroimidazole derivatives with various electrophiles such as carbonyls and other N-tosylbenzylimines .
2. Chloro-Substituted Salicylanilide Derivatives
- Application Summary: These derivatives were designed to obtain efficient antibacterial compounds .
- Methods of Application: The derivatives were obtained by microwave-assisted synthesis and their structure was proven based on FTIR and NMR spectra .
- Results: Antimicrobial tests revealed good activity on Gram-positive bacteria and no inhibition against Gram-negative strains .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2-chlorophenyl)-1H-indole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-6-2-4-8-14(12)18-15(19)11-9-17-13-7-3-1-5-10(11)13/h1-9,17H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUBLAUHKNUTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495052 | |
Record name | N-(2-Chlorophenyl)-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40495052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1H-indole-3-carboxamide | |
CAS RN |
61788-27-0 | |
Record name | N-(2-Chlorophenyl)-1H-indole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40495052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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